N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone
Description
Properties
IUPAC Name |
4-benzyl-3-[2-(trideuteriomethyl)butanoyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJHFWFQTXWYQU-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)C(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone typically involves multiple steps, starting from readily available starting materials One common approach is the condensation of (S)-phenylmethylamine with an appropriate carboxylic acid derivative, followed by cyclization to form the oxazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Antibacterial Applications
-
Mechanism of Action :
- Oxazolidinones, including N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone, function by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex in protein synthesis. This mechanism is crucial for their antibacterial activity against a wide range of pathogens .
-
Clinical Efficacy :
- Studies have demonstrated that various oxazolidinone derivatives exhibit potent activity against clinically relevant bacterial strains. For instance, a derivative similar to this compound showed minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL against MRSA strains, indicating strong antibacterial potential .
-
Case Studies :
- A notable study involved the synthesis and evaluation of a series of oxazolidinone derivatives where modifications led to improved antibacterial properties. For example, one compound displayed enhanced metabolic stability and efficacy in animal models, demonstrating survival rates significantly higher than traditional treatments like vancomycin .
Pharmacokinetics and Safety Profile
- Metabolic Stability :
-
Toxicology :
- Toxicity assessments reveal that many oxazolidinones exhibit low cytotoxicity in vitro. For instance, derivatives have been tested on various cell lines (e.g., HEK293) showing no significant toxicity at concentrations up to 70 μM . This safety profile is critical for their development as therapeutic agents.
Future Research Directions
The ongoing research into oxazolidinones focuses on:
- Structural Modifications : Exploring new derivatives with enhanced activity against resistant bacterial strains.
- Combination Therapies : Investigating the efficacy of combining oxazolidinones with other antibiotic classes to overcome resistance mechanisms.
- Broadening Spectrum : Developing compounds that can target both Gram-positive and Gram-negative bacteria effectively.
Mechanism of Action
The mechanism of action of N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, influencing various biochemical pathways. The presence of deuterium can also affect the compound’s metabolic stability and distribution within biological systems.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone
- CAS Number : 1073232-99-1 .
- Structural Features: This compound belongs to the 2-oxazolidinone family, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. Key modifications include: A deuterated (d3) methyl group at the 2-(S)-position of the butyryl side chain. A 4-(S)-phenylmethyl substituent, contributing to stereochemical complexity .
Comparison with Similar Compounds
Non-Deuterated Analogs
Compound: N-Butyryl-4-(S)-phenylmethyl-2-oxazolidinone
- Cost: Non-deuterated versions are significantly cheaper. For example, 5 g of the non-deuterated compound costs $1,022, whereas 50 mg of the deuterated analog is priced at €1,757 (\sim$1,900) .
- Synthetic Relevance: Non-deuterated oxazolidinones are widely used as chiral auxiliaries in asymmetric synthesis. For instance, α-thiocyanation reactions of 4-(R)-phenylmethyl-2-oxazolidinone derivatives achieve up to 99:1 diastereoselectivity .
Structural Analogs with Modified Substituents
Compound: 4-(R)-Phenylmethyl-2-oxazolidinone Derivatives
- Reactivity : These derivatives undergo α-thiocyanation with high yields (e.g., 19e and 19f in 50–70% yields) using electrophilic reagents like N-thiocyanatosuccinimide .
- Comparison : The deuterated methyl group in the target compound may alter reaction kinetics or steric effects, though direct data is unavailable.
Compound: (E)-N-(4-(2-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)thiazol-4-yl)phenyl)methanesulfonamide (8)
Tabulated Comparison
Key Research Findings and Implications
- Deuterium Effects : The d3-methyl group likely improves metabolic stability, a common advantage of deuterated compounds in drug development .
- Cost-Benefit Analysis: The high cost of deuterated compounds (€1,757 for 50 mg vs. $69 for non-deuterated) may limit their use to specialized applications like tracer studies .
- Synthetic Versatility: The oxazolidinone scaffold supports diverse functionalization, as seen in α-thiocyanation reactions, though deuterated variants require further study .
Biological Activity
N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone is a compound belonging to the oxazolidinone class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
- IUPAC Name : (4S)-4-benzyl-3-[(2S)-2-(trideuteriomethyl)butanoyl]-1,3-oxazolidin-2-one
- Molecular Formula : C15H19NO3
- Molecular Weight : 264.33 g/mol
- CAS Number : 1073232-99-1
- SMILES Notation : [2H]C([2H])([2H])C@@HC(=O)N1C@@HCOC1=O
Oxazolidinones, including this compound, are primarily known for their antibacterial properties. They function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes. This mechanism is similar to that of other well-known oxazolidinone antibiotics like linezolid and tedizolid .
Biological Activities
Recent studies have highlighted various biological activities associated with oxazolidinone derivatives beyond their antibacterial effects:
- Antimicrobial Activity : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for treating resistant infections.
- Anti-inflammatory Properties : Research indicates that certain oxazolidinones can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
- Antitumor Effects : Some derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells, suggesting potential applications in oncology .
- Antiviral Activity : Emerging evidence suggests that oxazolidinones may possess antiviral properties, although further research is needed to elucidate their mechanisms in this context .
Table 1: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) comparable to that of linezolid, indicating its potential as an alternative treatment for resistant infections.
Case Study 2: Anti-inflammatory Mechanism
In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema. This effect was attributed to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a promising anti-inflammatory profile.
Q & A
Q. What are the key considerations for synthesizing N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone with high stereochemical fidelity?
- Methodological Answer : Synthesis requires chiral auxiliaries to enforce stereoselectivity. For example, fluorinated oxazolidinone auxiliaries (e.g., perfluorooctyl-substituted derivatives) can enhance reaction control by leveraging fluorophobic effects to stabilize transition states . Key steps include:
- Use of enantiopure starting materials (e.g., (S)-configured amino alcohols).
- Coupling reactions (e.g., acylation with d3-butyryl chloride) under inert conditions to avoid racemization.
- Monitoring reaction progress via TLC or HPLC to ensure intermediate purity .
Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Use - and -NMR to analyze coupling constants (e.g., vicinal for oxazolidinone ring conformation) and deuterium isotope effects from the d3-butyryl group .
- X-ray crystallography : Resolve absolute configuration by growing single crystals in aprotic solvents (e.g., hexane/ethyl acetate mixtures) .
- Circular Dichroism (CD) : Compare experimental spectra with computed electronic transitions for stereochemical validation .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to model reaction pathways (e.g., transition states for acyl transfer). Compare with experimental kinetic data (e.g., Arrhenius plots) to identify discrepancies .
- Use isotopic labeling (e.g., deuterium in the butyryl group) to trace mechanistic pathways and validate computational models .
- Cross-reference with analogous oxazolidinone derivatives (e.g., 4-benzyl-3-acetyl variants) to isolate steric or electronic factors causing divergence .
Q. How can in vitro biological activity assays be designed to evaluate the compound’s pharmacokinetic properties?
- Methodological Answer :
- Solubility testing : Use shake-flask methods with PBS (pH 7.4) and simulated gastrointestinal fluids to assess bioavailability limitations .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS to estimate hepatic clearance .
- Plasma protein binding : Employ equilibrium dialysis or ultrafiltration to measure unbound fraction, critical for dose-response correlations .
Q. What advanced techniques optimize enantiomeric excess (ee) during large-scale synthesis?
- Methodological Answer :
- Dynamic kinetic resolution : Utilize bifunctional catalysts (e.g., lipase-metal complexes) to racemize intermediates in situ, improving ee >98% .
- Crystallization-induced asymmetric transformation : Seed reactions with enantiopure crystals to drive equilibrium toward the desired stereoisomer .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time ee monitoring .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Assay standardization : Compare protocols for cell lines (e.g., HEK-293 vs. HepG2), incubation times, and solvent controls (e.g., DMSO tolerance) .
- Structural analogs : Test derivatives (e.g., 4-phenylmethyl vs. 4-tert-butyl oxazolidinones) to isolate substituent effects on activity .
- Meta-analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers in published IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

